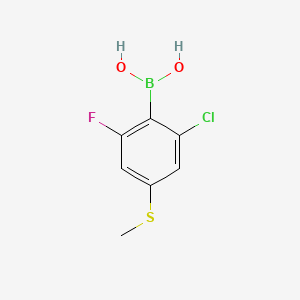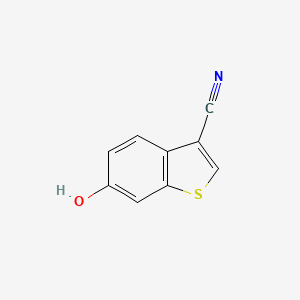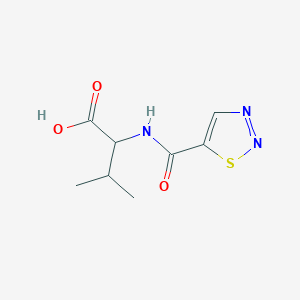
(3-(Bromomethyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Bromomethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)propanenitrile typically involves the bromination of a precursor compound. One common method is the bromination of (3-methylphenyl)propanenitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of (3-(Hydroxymethyl)phenyl)propanenitrile or (3-(Cyanomethyl)phenyl)propanenitrile.
Oxidation: Formation of (3-(Bromomethyl)phenyl)propanal or (3-(Bromomethyl)benzoic acid).
Reduction: Formation of (3-(Bromomethyl)phenyl)propanamine.
Wissenschaftliche Forschungsanwendungen
(3-(Bromomethyl)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-(Bromomethyl)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in target molecules.
Vergleich Mit ähnlichen Verbindungen
(3-(Chloromethyl)phenyl)propanenitrile: Similar structure with a chlorine atom instead of bromine.
(3-(Methyl)phenyl)propanenitrile: Lacks the halogen substituent, affecting its reactivity.
(3-(Fluoromethyl)phenyl)propanenitrile: Contains a fluorine atom, leading to different chemical properties.
Uniqueness: (3-(Bromomethyl)phenyl)propanenitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
3-[3-(bromomethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H10BrN/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7H,2,5,8H2 |
InChI-Schlüssel |
YISVWSJJVRBJEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CBr)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)






![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)


![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
